molecular formula C6H14N2OS B13258113 2-(Butan-2-ylsulfanyl)-N'-hydroxyethanimidamide

2-(Butan-2-ylsulfanyl)-N'-hydroxyethanimidamide

Cat. No.: B13258113
M. Wt: 162.26 g/mol
InChI Key: WRXPJOCJMPCZAW-UHFFFAOYSA-N
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Description

2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide is an organic compound that features a sulfanyl group attached to a butane chain and a hydroxyethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of butan-2-thiol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyethanimidamide group can interact with various enzymes, inhibiting or activating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylsulfanyl)ethane-1-sulfonate: Similar structure but with a sulfonate group instead of a hydroxyethanimidamide group.

    Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate: Contains a piperidine ring and a carboxylate group.

Uniqueness

2-(Butan-2-ylsulfanyl)-N’-hydroxyethanimidamide is unique due to its combination of a sulfanyl group and a hydroxyethanimidamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H14N2OS/c1-3-5(2)10-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8)

InChI Key

WRXPJOCJMPCZAW-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)SC/C(=N/O)/N

Canonical SMILES

CCC(C)SCC(=NO)N

Origin of Product

United States

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